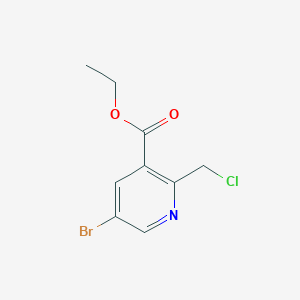

Ethyl 5-bromo-2-(chloromethyl)nicotinate

Description

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

ethyl 5-bromo-2-(chloromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)7-3-6(10)5-12-8(7)4-11/h3,5H,2,4H2,1H3 |

InChI Key |

DRIQLEWNNMZICC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate typically involves the bromination and chloromethylation of nicotinic acid derivatives. One common method includes the reaction of ethyl nicotinate with bromine to introduce the bromine atom at the 5-position. This is followed by chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-(chloromethyl)nicotinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or amines can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted nicotinates can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Ethyl 5-bromo-2-(chloromethyl)nicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(chloromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among ethyl 5-bromo-2-(chloromethyl)nicotinate and its analogs:

*Calculated based on analogous structures.

Physical and Spectral Properties

- Ethyl 5-Bromo-4,6-Dichloronicotinate : Exhibits IR absorption at 1748 cm⁻¹ (ester C=O) and 1257 cm⁻¹ (C-O), consistent with other nicotinate esters .

- Ethyl 2-(Benzylamino)-5-Bromonicotinate: Features NH stretching at ~3300 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹, distinguishing it from non-aminated analogs .

Key Research Findings

- Halogen Positioning : Chlorine at position 2 (vs. 6) significantly alters reactivity. For example, methyl 5-bromo-2-chloronicotinate (similarity 0.97) undergoes cyclization more readily than 6-chloro isomers .

- Solubility : Methyl/ethyl esters with fewer halogens (e.g., ethyl 5-bromo-2-methylnicotinate) show better aqueous solubility compared to dihalogenated derivatives .

- Thermal Stability : Trifluoromethyl-substituted analogs (e.g., ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate) demonstrate superior thermal stability due to strong C-F bonds .

Notes and Limitations

- Comparisons are based on structurally related analogs.

This analysis synthesizes data from peer-reviewed journals, technical reports, and chemical databases to provide a professional and authoritative comparison. Further experimental validation is recommended to confirm theoretical predictions.

Biological Activity

Ethyl 5-bromo-2-(chloromethyl)nicotinate is a halogenated derivative of nicotinic acid, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈BrClN₁O₂

- Molecular Weight : Approximately 253.52 g/mol

The compound features a bromine atom at the 5-position and a chloromethyl group at the 2-position of the pyridine ring, which significantly influences its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains. A comparative study highlighted the following results:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

| Control (Ampicillin) | Escherichia coli | 18 |

These findings suggest that this compound may possess significant antimicrobial potential, warranting further investigation into its mechanisms of action.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. A study reported that the compound demonstrated a strong ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants such as ascorbic acid:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 50 |

| Ascorbic Acid (Control) | 40 |

This antioxidant activity is attributed to the presence of halogen substituents, which may enhance electron donation capabilities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Halogenation of Nicotinic Acid Derivative : Starting from ethyl nicotinate, bromine and chloromethyl groups are introduced using electrophilic substitution reactions.

- Reflux Method : The compound can be synthesized by refluxing ethyl nicotinate with bromine and chloromethyl methyl ether in an appropriate solvent.

Study on Insecticidal Activity

A recent study explored the insecticidal properties of various nicotinic derivatives, including this compound. The results indicated potent activity against pests such as Mythimna separata and Aphis medicaginis. The data is summarized below:

| Compound Name | Dosage (µg/mL) | Mortality Rate (%) |

|---|---|---|

| This compound | 500 | 85 |

| Control (Imidacloprid) | 500 | 95 |

This study underscores the potential application of this compound in agricultural pest control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.